molecular formula C20H23N3O8S B3947842 1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate

1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate

Cat. No. B3947842
M. Wt: 465.5 g/mol
InChI Key: MEKZSHFKPMUCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it an ideal candidate for drug design and development.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate is not fully understood. However, it is believed that this compound exerts its antitumor effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate in lab experiments is its potent antitumor activity against various cancer cell lines. However, one of the major limitations of using this compound is its potential toxicity and side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of 1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate. Some of the potential future directions include the development of more potent analogs of this compound, the investigation of its mechanism of action, and the evaluation of its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has also been shown to possess antimicrobial and anti-inflammatory properties.

properties

IUPAC Name

1-benzylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S.C2H2O4/c22-21(23)18-8-6-16(7-9-18)14-19-10-12-20(13-11-19)26(24,25)15-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKZSHFKPMUCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.